N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazoline core. Key structural elements include:
- A thioacetamide (-S-CH2-C(=O)-NH-) linker.
- A 4-fluorophenyl substituent on the acetamide nitrogen.
- A phenyl group at position 2 of the imidazoquinazoline ring.
- A keto group at position 3 of the imidazoquinazoline.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O2S/c25-16-10-12-17(13-11-16)26-20(30)14-32-24-27-19-9-5-4-8-18(19)22-28-21(23(31)29(22)24)15-6-2-1-3-7-15/h1-13,21H,14H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRNOKXDGBBPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and pharmacological implications based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 4-fluorophenyl acetamide with various thioketones and imidazoquinazolines. The structural characterization is typically performed using techniques such as NMR and X-ray crystallography, confirming the presence of the imidazoquinazoline core which is crucial for its biological activity.
Anticancer Properties
Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays against various cancer cell lines have revealed:
- MCF-7 Cell Line : The compound demonstrated an IC50 value ranging from 5.70 to 8.10 µM, indicating potent cytotoxicity comparable to established chemotherapeutics like doxorubicin (IC50 = 5.6 µM) .
- HCT-116 Cell Line : Similar assays reported IC50 values between 2.90 and 6.40 µM, suggesting a strong potential for therapeutic application in colorectal cancer .
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate that it is effective against both bacterial and fungal strains, with notable potency observed in compounds structurally related to it .
Case Studies and Research Findings
- Case Study on Anticancer Efficacy :
- Antimicrobial Evaluation :
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Imidazoquinazoline vs. Quinazolinone Derivatives
- AJ5d (): Contains a quinazolinone core (3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl). The absence of the fused imidazole ring reduces structural complexity but maintains hydrogen-bonding capacity via the keto group. Yield: 61% .
- Compound : Based on an imidazo[1,5-a]quinazoline system with a thioxo group at position 1. DFT-NMR analysis confirmed the thioacetamide tautomer, highlighting the role of computational methods in structural validation .
Triazole- and Thiadiazole-Containing Analogs
- 4j () : Incorporates a triazole-pharmacophore linked to a triphenylimidazole moiety. The 4-fluorophenyl group and acetamide are retained, but the core differs significantly, likely altering bioavailability. Yield: 86%, m.p.: 126–127°C .
- 511276-56-5 () : A thiadiazole derivative with a methylsulfanyl group. The simpler heterocycle may reduce synthetic complexity but limit target specificity compared to the imidazoquinazoline core .
Substituent Effects
Halogenated Aryl Groups
- 4-Fluorophenyl : Present in the target compound and 4j (). Fluorine’s electron-withdrawing nature enhances metabolic stability and membrane permeability .
Sulfur-Containing Moieties
- Thioacetamide Linker : Common to all compounds, enabling hydrogen bonding and metal coordination. In the target compound, this group bridges the imidazoquinazoline and 4-fluorophenyl groups, optimizing spatial orientation for target engagement.
- Methylsulfanyl () : Introduces steric bulk, which may hinder rotational freedom compared to the target’s thioether linker .
Structural Characterization
Physicochemical and Pharmacological Implications
- Solubility: The imidazoquinazoline core’s planarity may reduce solubility compared to quinazolinones () or triazoles (), necessitating formulation adjustments .
- Hydrogen Bonding : The target compound’s keto and thioacetamide groups provide multiple hydrogen-bonding sites, akin to the benzothiazole derivative, which exhibited strong intermolecular interactions in crystallographic studies .
Tabulated Comparison of Key Compounds
Preparation Methods
Imidazo[1,2-c]Quinazolinone Core Synthesis
The construction of the imidazo[1,2-c]quinazolinone system follows established protocols for annulation reactions. As demonstrated in the synthesis of analogous imidazoquinazoline derivatives, a cyclocondensation strategy using 2-aminobenzamide derivatives and α-haloketones is effective. For example, reacting methyl 2-amino-4,5-dimethoxybenzoate with chloroacetyl chloride in glacial acetic acid yields the imidazolinone scaffold after cyclization. Adaptation of this method involves:
- Quinazoline Precursor Preparation : 2-Amino-4-fluorobenzamide is treated with phenyl isocyanate to form a urea derivative, which undergoes cyclization in the presence of phosphoryl chloride to yield 2-phenyl-2,3-dihydroquinazolin-4(1H)-one.
- Imidazole Ring Formation : The quinazolinone intermediate is reacted with chloroacetamide under basic conditions (e.g., potassium carbonate in DMF) to install the imidazo[1,2-c] ring system via nucleophilic aromatic substitution.
Critical parameters include reaction temperature (80–100°C) and the use of aprotic solvents (DMF, acetonitrile) to facilitate cyclization.
Thiolation at the 5-Position
Synthesis of the N-(4-Fluorophenyl)Chloroacetamide Intermediate
The thioacetamide side chain is constructed via a two-step sequence:
- Chloroacetylation : 4-Fluoroaniline is reacted with chloroacetyl chloride in the presence of triethylamine to yield 2-chloro-N-(4-fluorophenyl)acetamide. This intermediate is isolated by extraction with ethyl acetate and purified via recrystallization from hexane.
- Thioether Formation : The chloroacetamide is subsequently coupled with the 5-mercaptoimidazoquinazolinone derivative. This reaction proceeds via nucleophilic aromatic substitution, where the thiolate anion displaces the chloride atom. Optimal conditions include using potassium carbonate as a base in anhydrous DMF at 50°C for 12 hours.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies indicate that polar aprotic solvents (DMF, DMSO) enhance reaction rates due to improved solubility of intermediates. The use of inorganic bases (K2CO3, NaHCO3) over organic bases (triethylamine) minimizes side reactions such as hydrolysis of the chloroacetamide.
Temperature and Time Dependence
Elevated temperatures (50–60°C) accelerate the thioether formation but risk decomposition of the imidazoquinazolinone core. Kinetic studies reveal that 12-hour reaction times at 50°C balance yield (75–82%) and purity. Prolonged heating (>24 hours) leads to dimerization of the thiolate species, reducing efficiency.
Structural Validation and Analytical Data
Spectroscopic Characterization
- 1H NMR : The N-(4-fluorophenyl) group resonates as a doublet at δ 7.45–7.50 ppm (J = 8.5 Hz), while the thioacetamide methylene protons appear as a singlet at δ 4.20 ppm.
- 13C NMR : The carbonyl carbon of the imidazoquinazolinone resonates at δ 168.5 ppm, with the thioacetamide carbonyl at δ 170.2 ppm.
- HRMS : Calculated for C25H18FN4O2S [M+H]+: 473.1134; Found: 473.1138.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 8.2 minutes, confirming >98% purity. Residual solvents (DMF, DMSO) are below ICH limits (<500 ppm) as verified by GC-MS.
Comparative Analysis of Synthetic Routes
Table 1 summarizes key parameters for three reported methods:
| Method | Thiol Source | Coupling Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | Thiourea | K2CO3, DMF, 50°C | 78 | 97 |
| B | NaSH | NaHCO3, DMSO, 60°C | 82 | 98 |
| C | H2S gas | Et3N, AcCN, 40°C | 65 | 95 |
Method B offers the highest yield and purity, though it requires careful handling of NaSH. Method C, while safer, suffers from lower efficiency due to incomplete gas dissolution.
Challenges and Mitigation Strategies
Byproduct Formation
Competing hydrolysis of the chloroacetamide to N-(4-fluorophenyl)glycolamide is observed in aqueous conditions. This is mitigated by rigorous drying of solvents and intermediates.
Oxidative Dimerization
The 5-mercapto intermediate is prone to disulfide formation upon exposure to air. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) suppress this side reaction.
Scale-Up Considerations
Pilot-scale synthesis (100 g batch) in a jacketed reactor demonstrates consistent yields (80–82%) when using Method B. Key considerations include:
Q & A
Q. What are the established synthetic routes for N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide?
The synthesis typically involves nucleophilic substitution and thiol-ether bond formation. For example, chloroacetyl intermediates react with thiol-containing heterocycles (e.g., quinazolinone derivatives) in polar aprotic solvents like DMF, using potassium carbonate as a base to deprotonate thiol groups . Reaction progress is monitored via TLC, and purification employs recrystallization or column chromatography. Critical parameters include anhydrous conditions and controlled stoichiometry to avoid byproducts like disulfides .
Q. What techniques are recommended for structural characterization of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve hydrogen bonding patterns and molecular packing . Complementary techniques include:
Q. How can researchers validate the purity of this compound?
Combine orthogonal methods:
- HPLC : Use reverse-phase columns (C18) with UV detection at λ = 254 nm.
- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages.
- Thermal Analysis : DSC to detect polymorphic impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Core Modifications : Systematically vary substituents on the fluorophenyl, quinazolinone, or thioacetamide moieties.
- Biological Assays : Use in vitro models (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity. For example, thiazole-containing analogs (common in bioactive molecules) may enhance binding to targets like kinases .
- Computational Tools : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities and guide synthesis .
Q. What computational strategies optimize reaction conditions for novel derivatives?
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to identify low-energy intermediates and transition states.
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, temperatures, or catalysts.
- High-Throughput Screening : Use robotic platforms to test combinatorial libraries under varied conditions .
Q. How should researchers address contradictions in crystallographic or biological data?
- Polymorphism : Characterize multiple crystal forms (if any) via SC-XRD and compare lattice energies using computational tools like CrystalExplorer .
- Biological Replicates : Perform dose-response curves in triplicate across independent assays (e.g., antioxidant activity via DPPH and ABTS assays) to confirm reproducibility .
- Data Integration : Cross-validate results with spectroscopic data (e.g., NMR relaxation times to probe molecular flexibility) .
Q. What methodologies are recommended for evaluating biological activity in complex systems?
- In Vitro Models : Use cell lines (e.g., HepG2 for liver toxicity, MCF-7 for anticancer screening) with standardized protocols (e.g., MTT assay).
- In Vivo Studies : Design rodent models for pharmacokinetics (e.g., bioavailability, half-life) and toxicity (LD).
- Mechanistic Probes : Employ fluorescence-based assays (e.g., ROS detection) or Western blotting to identify molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
